
Desmethyl Erlotinib Acetate
Descripción general
Descripción
Desmethyl Erlotinib Acetate is a metabolite of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Erlotinib Acetate involves the demethylation of Erlotinib followed by acetylation. The demethylation process typically uses reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The acetylation step involves the use of acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl Erlotinib Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Aplicaciones Científicas De Investigación
Desmethyl Erlotinib Acetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Erlotinib and its metabolites.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for monitoring Erlotinib therapy.
Mecanismo De Acción
Desmethyl Erlotinib Acetate exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival. The compound specifically targets the ATP-binding site of the EGFR, making it a potent inhibitor of EGFR-mediated signaling .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer.
Uniqueness
Desmethyl Erlotinib Acetate is unique due to its specific metabolic origin from Erlotinib. It retains some pharmacological properties of Erlotinib while also exhibiting distinct metabolic and pharmacokinetic profiles. This makes it valuable for studying the metabolism and therapeutic monitoring of Erlotinib .
Actividad Biológica
Desmethyl Erlotinib Acetate, also known as OSI-420, is a significant metabolite of the anticancer drug Erlotinib, which is primarily used in the treatment of non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications.
Overview of Erlotinib and Its Metabolites
Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that selectively binds to the ATP-binding site of the EGFR. It has been shown to be effective against various cancers, particularly NSCLC. Upon administration, Erlotinib undergoes extensive metabolism primarily through cytochrome P450 enzymes, leading to several metabolites, with this compound being one of the most notable .
Key Metabolites
- Erlotinib : The parent compound.
- Desmethyl Erlotinib (OSI-420) : The major active metabolite.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. A recent study indicated that OSI-420 concentrations in plasma and lung tumor tissues can be quantified using advanced liquid chromatography-tandem mass spectrometry techniques. The lower limit of quantitation for OSI-420 was found to be 2.3 ng/mL, demonstrating its presence in significant amounts during therapeutic regimens .
This compound retains the ability to inhibit EGFR signaling pathways, similar to its parent compound. It competes with ATP for binding to the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling that promotes cancer cell proliferation and survival .
In Vitro Studies
In vitro studies have shown that OSI-420 exhibits potent inhibitory activity against various NSCLC cell lines harboring different EGFR mutations. The IC50 values for OSI-420 have been reported to be comparable to those of Erlotinib, indicating its potential as an effective therapeutic agent .
Case Studies
- Combination Therapy with Vinorelbine : A Phase I study investigated the combination of Vinorelbine and Erlotinib in patients with advanced NSCLC. Plasma concentrations of both Erlotinib and OSI-420 were monitored, revealing that the combination therapy did not significantly alter the pharmacokinetics of either drug but provided a synergistic effect in tumor reduction .
- Toxicity and Efficacy Assessment : Another study assessed the safety and efficacy of this compound in patients who had developed resistance to first-line therapies. Results indicated that patients receiving OSI-420 experienced fewer adverse effects compared to those on higher doses of Erlotinib alone, suggesting a favorable therapeutic window for OSI-420 .
Comparative Efficacy
A comparison table below summarizes the biological activity and pharmacokinetic properties of Erlotinib and its metabolite this compound:
Compound | IC50 (nM) | Key Features | Clinical Relevance |
---|---|---|---|
Erlotinib | 20 | First-generation EGFR inhibitor | Approved for NSCLC treatment |
This compound (OSI-420) | 25 | Active metabolite with similar potency | Potential use in resistant cases |
Propiedades
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVZQAPXNUGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581467 | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-15-2 | |
Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.